molecular formula C10H8BrNO B13940728 4-(4-Bromophenyl)-5-methyloxazole CAS No. 176961-55-0

4-(4-Bromophenyl)-5-methyloxazole

Cat. No.: B13940728
CAS No.: 176961-55-0
M. Wt: 238.08 g/mol
InChI Key: ABGQBOOHSGASNR-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-5-methyloxazole is a heterocyclic compound that features an oxazole ring substituted with a bromophenyl group at the 4-position and a methyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenyl)-5-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenyl)-5-methyloxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like DMF or THF.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxazole derivatives.

Scientific Research Applications

4-(4-Bromophenyl)-5-methyloxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-5-methyloxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but common mechanisms include binding to active sites of enzymes or interfering with DNA replication in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenyl)-5-methyloxazole is unique due to its specific substitution pattern and the presence of both a bromophenyl group and a methyl group on the oxazole ring

Properties

CAS No.

176961-55-0

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-(4-bromophenyl)-5-methyl-1,3-oxazole

InChI

InChI=1S/C10H8BrNO/c1-7-10(12-6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3

InChI Key

ABGQBOOHSGASNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CO1)C2=CC=C(C=C2)Br

Origin of Product

United States

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